Copper phytate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phytic acid, hexacopper (II) salt typically involves the reaction of phytic acid with copper (II) salts under controlled conditions. One common method is to dissolve phytic acid in water and then add a solution of copper (II) sulfate. The reaction mixture is stirred and heated to facilitate the formation of the copper phytate complex. The resulting product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of phytic acid, hexacopper (II) salt follows similar principles but on a larger scale. The process involves the use of large reactors where phytic acid and copper (II) sulfate solutions are mixed and reacted under controlled temperature and pH conditions. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Copper phytate undergoes various chemical reactions, including complexation, hydrolysis, and precipitation. The compound can form complexes with other metal ions, undergo hydrolysis in acidic or basic conditions, and precipitate out of solution under certain conditions .
Common Reagents and Conditions
Complexation: Copper (II) sulfate is commonly used as a reagent to form the this compound complex.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent ions.
Precipitation: The compound can precipitate out of solution when the pH is adjusted to certain levels.
Major Products Formed
The major products formed from the reactions of phytic acid, hexacopper (II) salt include copper ions, phytic acid, and various intermediate complexes depending on the reaction conditions .
Scientific Research Applications
Copper phytate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phytic acid, hexacopper (II) salt involves its strong chelating properties, which allow it to bind to metal ions and form stable complexes. This chelation process can interfere with the availability of metal ions, affecting various biochemical and physiological processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Copper phytate is unique due to its strong chelating properties and ability to form stable complexes with copper ions. Similar compounds include:
Phytic acid, zinc salt: Forms stable complexes with zinc ions and is used in similar applications.
Phytic acid, iron salt: Known for its strong binding affinity to iron ions and used in various biological and industrial applications.
Phytic acid, calcium salt: Forms complexes with calcium ions and is studied for its potential health benefits.
This compound stands out due to its specific interactions with copper ions, making it particularly useful in applications where copper’s unique properties are desired .
Properties
IUPAC Name |
hexacopper;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJMZSVSXIKES-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cu6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63903-50-4 | |
Record name | Phytic acid, hexacopper (II) salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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